molecular formula C10H13ClN4O4 B150988 2'-Cyano-2'-deoxyarabinofuranosylcytosine CAS No. 134665-72-8

2'-Cyano-2'-deoxyarabinofuranosylcytosine

Cat. No. B150988
M. Wt: 288.69 g/mol
InChI Key: PKGUOXDXRLGZBN-KUAPJGQRSA-N
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Description

CNDAC is a nucleoside analogue with a unique mechanism of action . It is the metabolic product of sapacitabine following hydrolysis of the palmitoyl sidechain from the pyrimidine analog primarily by plasma, gut, and liver amidases . It is currently being evaluated in clinical trials for hematologic malignancies and solid tumors .


Synthesis Analysis

CNDAC is synthesized from sapacitabine. The palmitoyl sidechain from the pyrimidine analog is hydrolyzed primarily by plasma, gut, and liver amidases . CNDAC is then phosphorylated into the active triphosphate form (CNDACTP) by deoxycytidine kinase (dCK) .


Molecular Structure Analysis

The molecular formula of CNDAC is C10H12N4O4.HCl . It is soluble in DMSO . The IUPAC name is (2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile;hydrochloride .


Chemical Reactions Analysis

The active form of CNDAC, CNDACTP, is incorporated into DNA during replication, resulting in single-stranded DNA breaks and inducing cell cycle arrest . The cytotoxic effects of CNDAC have also been associated with intracellular accumulation of CNDAC triphosphate and chain termination .


Physical And Chemical Properties Analysis

CNDAC is a powder with a molecular weight of 288.69 . It is soluble in DMSO .

Scientific Research Applications

Mechanism of Action in Cancer Treatment 2'-Cyano-2'-deoxyarabinofuranosylcytosine (CNDAC) has shown significant potential in cancer treatment. It undergoes metabolism to form its 5'-triphosphate and incorporates into DNA, leading to inhibition of DNA synthesis. This incorporation is associated with DNA strand breaks and cell cycle arrest predominantly in the G(2) phase. The dual mechanism of CNDAC involves delaying DNA replication and converting the incorporated analog to a DNA chain terminator, which likely triggers cell cycle arrest in G(2) (Azuma, Huang, Matsuda, & Plunkett, 2001).

Synthesis and Chemical Properties The synthesis of 2'-C-cyano-2'-deoxy- and 2'-C-cyano-2',3'-dideoxy arabinofuranosyl nucleosides was accomplished through the reaction of corresponding ulosyl nucleosides with sodium cyanide, followed by 2'-deoxygenation of the cyanohydrins formed and removal of protecting groups from the sugar moiety (Velázquez & Camarasa, 1992).

Potential as a DNA Chain Terminator Research indicates that CNDAC acts as a terminator in enzymatic DNA-chain elongation. Its thymidine ester, prepared via the phosphoramidite method, was found to be stable under acidic conditions but extremely labile under basic conditions, decomposing with cleavage of the internucleotide bond (Hayakawa et al., 1998).

Stability and Antitumor Activity CNDAC's stability and antitumor activity have been extensively studied. It was designed as a mechanism-based DNA-strand-breaking nucleoside and showed potent tumor cell growth inhibitory activity. The equilibrium and degradation reactions of CNDAC occur even under neutral conditions, impacting its efficacy against various human tumor cell lines (Azuma et al., 1995).

Future Directions

CNDAC is currently undergoing clinical trials for hematologic malignancies and solid tumors . Strategies are being explored to combine CNDAC with chemotherapeutic agents targeting distinct DNA damage repair pathways that are currently in clinical use . The synergistic or additive combination effects were selective in HR-deficient cells . This study provides mechanistic rationales for combining CNDAC with other active drugs .

properties

IUPAC Name

(2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4.ClH/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17;/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17);1H/t5-,6+,8-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGUOXDXRLGZBN-KUAPJGQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158861
Record name 2'-Cyano-2'-deoxyarabinofuranosylcytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Cyano-2'-deoxyarabinofuranosylcytosine

CAS RN

134665-72-8
Record name 2'-Cyano-2'-deoxyarabinofuranosylcytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134665728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Cyano-2'-deoxyarabinofuranosylcytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RADGOCITABINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSS4ZDZ2IE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Cyano-2'-deoxyarabinofuranosylcytosine
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2'-Cyano-2'-deoxyarabinofuranosylcytosine
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2'-Cyano-2'-deoxyarabinofuranosylcytosine
Reactant of Route 4
2'-Cyano-2'-deoxyarabinofuranosylcytosine
Reactant of Route 5
2'-Cyano-2'-deoxyarabinofuranosylcytosine
Reactant of Route 6
2'-Cyano-2'-deoxyarabinofuranosylcytosine

Citations

For This Compound
5
Citations
EJ Walsby, C Ghiggi, RH Mackay, SR Green… - Blood, 2009 - Elsevier
Abstract 4153 2′–Cyano–2′–deoxyarabinofuranosylcytosine (CNDAC) is the metabolic product of sapacitabine following hydrolysis of the palmitoyl sidechain from the pyrimidine …
Number of citations: 1 www.sciencedirect.com
T Robak - Expert opinion on investigational drugs, 2011 - Taylor & Francis
… Sapacitabine is orally bioavailable and after administration, is hydrolyzed by amidases to its major metabolite 2′-cyano-2′-deoxyarabinofuranosylcytosine (CNDAC), which is …
Number of citations: 38 www.tandfonline.com
T Robak, A Szmigielska-Kaplon, A Pluta… - Current medicinal …, 2011 - ingentaconnect.com
For the last twenty years, significant progress in Molecular and Cellular Biology has resulted in a better characterization and understanding of the biology and prognosis of acute …
Number of citations: 43 www.ingentaconnect.com
A Matsuda - Gan to kagaku ryoho. Cancer & …, 1997 - pubmed.ncbi.nlm.nih.gov
The nucleoside kinases phosphorylate nucleosides to corresponding nucleoside 5'-monophosphates. Their activities are essential for activation of chemotherapeutically important …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
A Matsuda, T Sasaki - Tanpakushitsu kakusan koso …, 1998 - pubmed.ncbi.nlm.nih.gov
… 2'-cyano-2'-deoxyarabinofuranosylcytosine …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

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